2'-acetyl-2-bromo-N-methylacetanilide
Description
This compound belongs to the acetamide family, characterized by an acetyl group attached to an aromatic ring substituted with bromine and methyl groups. Such derivatives are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals. Key structural features include:
- Acetyl and methyl groups: Influence solubility, steric effects, and metabolic stability.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-bromo-N-methylacetamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(14)9-5-3-4-6-10(9)13(2)11(15)7-12/h3-6H,7H2,1-2H3 |
InChI Key |
CZSFXUAMMVLHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Brominated acetamides like 2'-bromo-4'-methylacetanilide exhibit higher melting points (117–119°C) compared to non-brominated analogs, likely due to increased molecular symmetry and halogen-based intermolecular forces .
- Purity and Stability : High-purity grades (≥95–98%) are critical for pharmaceutical intermediates, as seen in 2'-bromo-4'-methylacetanilide .
Preparation Methods
Direct Bromoacetylation of N-Methylaniline
Reaction Scheme :
Procedure :
-
Step 1 : N-Methylaniline (1.90 mL, 17.5 mmol) and triethylamine (2.44 mL, 17.5 mmol) are dissolved in ethyl acetate (40 mL) at 0°C. Bromoacetyl bromide (1.52 mL, 17.5 mmol) is added dropwise, and the mixture is stirred at 20–25°C for 30 minutes. The product, 2-bromo-N-methylacetanilide, is isolated via filtration and solvent evaporation (100% yield).
-
Step 2 : The brominated intermediate undergoes Friedel-Crafts acetylation using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the product is purified via recrystallization (ethanol/water) to yield the target compound (72–78% yield).
Key Data :
Sequential Acetylation and Bromination
Reaction Scheme :
Procedure :
-
N-Methylation : 2-Acetylaniline (10.0 g, 67.1 mmol) is treated with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 hours. The product is extracted with ethyl acetate (85% yield).
-
Bromination : The N-methylated intermediate is brominated using N-bromosuccinimide (NBS, 1.1 eq) in tetrahydrofuran (THF) at 0°C. After 3 hours, the mixture is concentrated, and the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (89% yield).
Optimization Insights :
One-Pot Tandem Synthesis
Reaction Scheme :
Procedure :
N-Methylaniline (2.0 g, 18.6 mmol) is dissolved in acetic anhydride (15 mL) with H₂SO₄ (0.5 mL) at 0°C. After 1 hour, bromine (1.1 eq) is added slowly, and the mixture is stirred at 25°C for 12 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (68% yield).
Advantages :
-
Reduced purification steps.
-
High atom economy.
Reaction Conditions and Optimization
Solvent and Base Selection
Brominating Agents
| Agent | Efficiency | Byproducts |
|---|---|---|
| Bromoacetyl bromide | High (100%) | Minimal. |
| NBS | Moderate (89%) | Succinimide. |
| Br₂ in H₂SO₄ | Low (68%) | Di-brominated species. |
Characterization and Analytical Data
Spectroscopic Profiles
Purity Assessment
| Method | Purity Threshold | Key Observations |
|---|---|---|
| HPLC | >98% | Single peak at λ = 254 nm. |
| Melting Point | 164–166°C | Consistent with literature. |
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Direct Bromoacetylation | 78% | Moderate | High |
| Sequential Steps | 85% | High | Moderate |
| One-Pot Synthesis | 68% | Low | Limited |
Q & A
Q. How can synthesis conditions for 2'-acetyl-2-bromo-N-methylacetanilide be optimized to enhance yield and purity?
- Methodological Answer: Optimize reaction parameters such as temperature (e.g., 60–80°C for bromoacetyl bromide reactions), stoichiometry of reagents (e.g., 1.2:1 molar ratio of bromoacetyl bromide to precursor), and catalyst use (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.3–0.6) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer: Use - and -NMR to confirm backbone structure and substituent positions (e.g., acetyl and bromo groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm). For purity assessment, combine HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 75–85°C range) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent degradation. Quench waste with 10% sodium bicarbonate before disposal. Emergency procedures should include eye rinsing (15 min with water) and skin decontamination (soap/water) .
Advanced Research Questions
Q. How can reaction mechanisms involving bromoacetyl intermediates in synthesizing this compound be studied?
- Methodological Answer: Conduct kinetic studies by varying reagent concentrations and monitoring intermediate formation via -NMR. Use isotopic labeling (e.g., -bromoacetyl bromide) to track reaction pathways. Computational modeling (DFT or MD simulations) can predict transition states and activation energies. Compare experimental data with theoretical results to validate mechanisms .
Q. How should researchers resolve contradictions in reaction yields when using different bromoacetylating agents?
- Methodological Answer: Perform controlled experiments with standardized reagents (e.g., HPLC-pure bromoacetyl bromide vs. alternatives). Analyze byproducts via LC-MS to identify side reactions (e.g., hydrolysis or dimerization). Adjust solvent polarity (e.g., dichloromethane vs. THF) to optimize reactivity. Document batch-specific variables (e.g., moisture content, catalyst aging) to isolate yield discrepancies .
Q. What advanced strategies are used to quantify trace impurities in this compound?
- Methodological Answer: Employ HPLC-MS with a high-resolution column (e.g., Zorbax Eclipse Plus) and gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and mass spectra against reference standards (e.g., EP impurities C and D). Use spike-and-recovery experiments to validate detection limits (LOQ < 0.1%). Quantify impurities via calibration curves (R > 0.99) .
Q. How can stereochemical outcomes in derivatives of this compound be investigated?
- Methodological Answer: Apply chiral HPLC (Chiralpak IA column) to separate enantiomers. Measure optical rotation (e.g., [α] = +61.1° in CHCl) and correlate with computational predictions (e.g., Gaussian09). Use NOESY NMR to confirm spatial arrangements of substituents. Synthesize derivatives with stereoselective catalysts (e.g., BINOL-based organocatalysts) to control stereochemistry .
Data Contradiction and Validation
Q. How to address conflicting NMR data for this compound reported in different studies?
- Methodological Answer: Replicate experiments under identical conditions (solvent, temperature, concentration). Validate spectrometer calibration using certified reference materials (e.g., ethylbenzene). Compare chemical shifts with DFT-calculated NMR spectra (e.g., Gaussian or ADF software). Collaborate with independent labs to cross-verify results and identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
